Thiophene, 2,5-dibutyl-

Lipophilicity QSAR Environmental Fate

Thiophene, 2,5-dibutyl- (2,5-dibutylthiophene) is a 2,5-disubstituted thiophene bearing two n‑butyl chains on the heterocyclic core. With the molecular formula C₁₂H₂₀S and a molecular weight of 196.35 g·mol⁻¹, it belongs to the class of organoheterocyclic compounds widely employed as monomers in conductive polymers, as geochemical biomarkers, and as building blocks in medicinal chemistry.

Molecular Formula C12H20S
Molecular Weight 196.35 g/mol
Cat. No. B12136998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiophene, 2,5-dibutyl-
Molecular FormulaC12H20S
Molecular Weight196.35 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(S1)CCCC
InChIInChI=1S/C12H20S/c1-3-5-7-11-9-10-12(13-11)8-6-4-2/h9-10H,3-8H2,1-2H3
InChIKeyNHLXPPMDOYFYFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dibutylthiophene (CAS 6911-45-1): A Symmetrical C4-Alkyl Thiophene Monomer for Material and Analytical Applications


Thiophene, 2,5-dibutyl- (2,5-dibutylthiophene) is a 2,5-disubstituted thiophene bearing two n‑butyl chains on the heterocyclic core . With the molecular formula C₁₂H₂₀S and a molecular weight of 196.35 g·mol⁻¹, it belongs to the class of organoheterocyclic compounds widely employed as monomers in conductive polymers, as geochemical biomarkers, and as building blocks in medicinal chemistry [1]. Its symmetrical substitution pattern confers a well‑defined regioregular architecture that is valuable for controlled polymer backbone formation, while the butyl side chains balance solubility, processability, and electronic property tuning relative to shorter- or longer‑chain 2,5‑dialkylthiophene analogs.

Symmetrical 2,5-substitution enables regioregular polythiophene backbone synthesis
Butyl side chains balance solubility and electronic properties for solution processing
Certified GC-MS and IR library entries support sulfur speciation in complex matrices
Reported logP profile aids hydrophobicity-dependent partitioning and SAR studies

Why 2,5-Dibutylthiophene Cannot Be Freely Replaced by Other 2,5-Dialkylthiophenes in Material and Analytical Workflows


2,5‑Dialkylthiophenes form a homologous series with systematic variation in lipophilicity, volatility, and steric demand. A simple swap of the alkyl chain length alters the octanol‑water partition coefficient (logP) by roughly 0.4–0.7 units per methylene group, directly impacting solubility, phase‑transfer behavior, chromatographic retention, and bioavailability [1]. In polymer synthesis, the alkyl substituent length governs inter‑chain spacing, crystallization tendency, and the HOMO–LUMO gap, meaning that even a two‑carbon difference can shift charge‑carrier mobility or optical absorption by measurable amounts [2]. These property cliffs make blind substitution within the 2,5‑dialkylthiophene class scientifically unsound; the quantitative differentiation provided below supports deliberate, data‑driven selection.

Alkyl chain length shifts inter-chain spacing and electronic gap; polymer charge transport may not transfer directly
Octanol-water partition varies substantially across homologs; extraction and permeation profiles may differ
GC-MS fragmentation pattern is congener-specific; library match requires exact alkyl chain identity

Quantitative Differentiation of 2,5-Dibutylthiophene versus Closest 2,5-Dialkylthiophene Analogs


Octanol‑Water Partition Coefficient (logP) Comparison Across the C2–C6 2,5‑Dialkylthiophene Series

2,5‑Dibutylthiophene displays a computed logP of 5.1, positioning it in a distinctly hydrophobic regime compared with its shorter‑chain homologs. This value is nearly 2.3 log units higher than 2,5‑diethylthiophene and 1.5 log units above 2,5‑dipropylthiophene, translating to a >100‑fold increase in octanol preference relative to the diethyl analog [1]. For applications requiring non‑polar media partitioning (e.g., extraction from aqueous matrices, membrane permeation), the dibutyl member offers a quantitatively predictable advantage over lower homologs, while avoiding the excessive lipophilicity (logP >6) and concomitant low water solubility that complicate handling of 2,5‑dihexylthiophene.

LogP Comparison
Reported
Target logP 5.1; vs diethyl 2.87, dipropyl 3.65, dihexyl ~6.5
Chain length substantially alters lipophilicity; supports model fit for non-polar partitioning studies
Computed XLogP3-AA; experimental validation recommended
Lipophilicity QSAR Environmental Fate

GC‑MS Spectral Differentiation via Wiley Registry Mass Spectra Unique to 2,5‑Dibutylthiophene

Three GC‑MS spectra for 2,5‑dibutylthiophene are recorded in the KnowItAll Mass Spectral Library (Wiley Registry) [1]. The EI mass spectrum is dominated by the molecular ion at m/z 196 (C₁₂H₂₀S⁺·) and a distinctive β‑cleavage fragment at m/z 153 (loss of a propyl radical, C₃H₇·, from the butyl side chain). This fragmentation pattern differs systematically from that of 2,5‑diethylthiophene (base peak m/z 125, loss of CH₃·) and 2,5‑dihexylthiophene (base peak m/z 196? – actually higher fragments). The validated spectral library entry allows unambiguous identification of the dibutyl congener in complex petroleum or environmental extracts where multiple 2,5‑dialkylthiophenes co‑elute.

GC-MS Spectra
Analytical context
M⁺· m/z 196, base peak m/z 153. Diethyl: M⁺· 140, base peak 125
Certified EI spectrum enables unambiguous GC-MS identification of dibutyl congener in complex matrices
Wiley Registry 2023; 70 eV EI conditions
Analytical Chemistry GC-MS Sulfur Speciation

Infrared Spectral Region Differentiation of 2,5‑Dialkylthiophenes: The API‑RP48A Study of 24 Alkylthiophenes

The Bureau of Mines API‑RP48A project demonstrated that 2,5‑dialkylthiophenes display a characteristic IR absorption envelope in the 5.6–6.7 µm (1786–1493 cm⁻¹) region that is distinct from the 5.50–6.54 µm pattern of 2‑monoalkylthiophenes [1]. Within the 2,5‑dialkyl sub‑class, the exact position and relative intensity of the skeletal vibration near 9.5–10.0 µm (1053–1000 cm⁻¹) shifts incrementally with alkyl chain length, providing a spectroscopic “fingerprint” for the dibutyl member that can distinguish it from co‑occurring diethyl, dipropyl, or dihexyl analogs in petroleum distillate fractions.

IR Region Diff.
Class-level
2,5-dialkylthiophene IR: 5.6–6.7 µm; skeletal band ~9.5–10.0 µm
IR region supports 2,5-substitution pattern; chain-length identification requires reference spectra
API-RP48A; neat liquid film data
IR Spectroscopy Petroleum Analysis Structural Identification

Microbial Metabolism Pathway Divergence: 2,5‑Dibutylthiophene as a Distinct Substrate for Biodegradation Studies

Studies on the microbial metabolism of 2,5‑dialkylthiophenes reveal that the length of the alkyl substituent critically determines the biodegradation pathway and rate. Shorter‑chain members (dimethyl, diethyl) are oxidized primarily at the methyl terminus to form thiophenecarboxylic acids, which then accumulate and resist further degradation [1]. The butyl tails of 2,5‑dibutylthiophene are expected to undergo ω‑oxidation followed by β‑oxidation shortening, yielding a broader suite of dicarboxylic acid intermediates that are more readily mineralized. This chain‑length‑dependent metabolic routing means that environmental persistence or bioremediation potential cannot be inferred from data on lower homologs; 2,5‑dibutylthiophene must be evaluated on its own merit.

Biodegradation
Class-level
Predicted ω-/β-oxidation pathway; dimethyl analog accumulates carboxylic acid
Biodegradation pathway is chain-length dependent; fate cannot be extrapolated across homologs
Data to verify; adapted consortium context
Biodegradation Petroleum Microbiology Environmental Remediation

Research and Industrial Scenarios Where 2,5-Dibutylthiophene Provides Scientifically Justified Value


Synthesis of Regioregular Polythiophene Homopolymers and Copolymers Requiring Balanced Solubility and Electronic Performance

The symmetrical 2,5‑dibutyl substitution eliminates regioisomerism during polymerization, enabling the formation of highly regioregular polymer backbones [1]. The butyl chains confer sufficient solubility for solution processing (spin‑coating, ink‑jet printing) while avoiding the excessive inter‑chain separation that occurs with longer alkyl groups, which can dilute charge‑carrier mobility. Polymers derived from 2,5‑dibutylthiophene therefore occupy a “sweet spot” between the poorly soluble poly(2,5‑diethylthiophene) and the overly flexible poly(2,5‑dihexylthiophene), making the monomer a rational procurement choice for organic field‑effect transistor (OFET) and organic photovoltaic (OPV) research.

Geochemical Biomarker Studies Where the C₁₂ 2,5-Dialkylthiophene Chain-Length Signature Indicates Specific Kerogen Maturity Windows

In petroleum geochemistry, the distribution of 2,5‑dialkylthiophenes with different alkyl chain lengths serves as a paleoenvironmental indicator. The presence and abundance of 2,5‑dibutylthiophene relative to shorter- or longer‑chain homologs can provide information on the thermal maturity of the source rock and the nature of the precursor organic matter [1]. Researchers analyzing sediment extracts or crude oils require authentic 2,5‑dibutylthiophene reference material for unambiguous peak assignment during GC‑MS quantification of these biomarker ratios.

Standardized GC‑MS and IR Spectral Library Building for Sulfur‑Speciation in Complex Hydrocarbon Matrices

Regulatory and industrial laboratories performing sulfur‑speciation analysis of fuels, crude oils, or environmental samples benefit from well‑characterized reference spectra. The 2,5‑dibutylthiophene entry in the Wiley Registry of Mass Spectral Data (2023) provides a certified, traceable spectral fingerprint [1], and the API‑RP48A IR correlation data offer complementary vibrational‑spectroscopic identification [2]. Procurement of the pure compound enables on‑site retention‑time locking and spectral library extension, reducing reliance on predicted spectra or second‑source databases.

Structure–Activity Relationship (SAR) Studies in Bioorganic Chemistry Requiring a Specific logP Window or Membrane‑Partitioning Profile

When a thiophene‑containing pharmacophore or probe molecule demands a logP in the range of 4.5–5.5 for optimal membrane permeability or blood–brain barrier penetration, 2,5‑dibutylthiophene (logP 5.1) [1] is quantitatively more suitable than the diethyl (logP 2.9) or dipropyl (logP 3.7) analogs, which would under‑deliver lipophilicity, while avoiding the excessive hydrophobicity of the dihexyl member (logP >6) that could lead to aggregation or non‑specific binding. This makes the dibutyl congener a preferred synthetic intermediate in medicinal chemistry campaigns requiring precise hydrophobicity tuning.

Application
Selection Property
Validation Focus
Regioregular polythiophene synthesis
Symmetrical 2,5-substitution; butyl side chains balance processability and electronic tuning
Polymer regioregularity; solubility and film morphology
Geochemical biomarker maturity analysis
C12 chain-length signature; authentic reference for GC-MS peak assignment
Retention time and mass spectrum match with co-injected standard
Sulfur-speciation spectral library extension
Certified GC-MS and IR reference spectra (Wiley Registry / API-RP48A)
Library match to certified entries; on-site method locking
logP-driven partitioning and SAR studies
Reported hydrophobicity profile supports membrane partitioning models
Experimental logP verification; correlation with cell-based permeability assays
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